molecular formula C26H54N2O4S B13735592 Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium CAS No. 20284-67-7

Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium

Cat. No.: B13735592
CAS No.: 20284-67-7
M. Wt: 490.8 g/mol
InChI Key: IJUDDZYXRAJREZ-UHFFFAOYSA-N
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Description

Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium is a quaternary ammonium compound with the molecular formula C26H54N2O4S and a molecular weight of 490.783 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium typically involves the reaction of 1,3-propane sultone with N-(3-dimethylaminopropyl)stearamide . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Step 1: Synthesis of N-(3-dimethylaminopropyl)stearamide by reacting stearic acid with 3-dimethylaminopropylamine.

    Step 2: Quaternization of N-(3-dimethylaminopropyl)stearamide with 1,3-propane sultone to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high efficiency and cost-effectiveness, ensuring the compound meets industrial standards for purity and performance .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and solubilizing membrane proteins. This property is particularly useful in biochemical assays and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl(3-stearamidepropyl)(3-sulphonatopropyl)ammonium is unique due to its specific structure, which combines a long hydrophobic stearoyl chain with a hydrophilic sulfonate group. This combination provides excellent surfactant properties and makes it suitable for a wide range of applications in both research and industry .

Properties

CAS No.

20284-67-7

Molecular Formula

C26H54N2O4S

Molecular Weight

490.8 g/mol

IUPAC Name

3-[dimethyl-[3-(octadecanoylamino)propyl]azaniumyl]propane-1-sulfonate

InChI

InChI=1S/C26H54N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26(29)27-22-19-23-28(2,3)24-20-25-33(30,31)32/h4-25H2,1-3H3,(H-,27,29,30,31,32)

InChI Key

IJUDDZYXRAJREZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Origin of Product

United States

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